molecular formula C17H16ClN3O2S B2785134 2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-21-6

2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2785134
CAS No.: 338751-21-6
M. Wt: 361.84
InChI Key: NHDJXKIHDZGACT-PTNGSMBKSA-N
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Description

The compound 2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, an ethoxy group at position 5, and a (2-thienylmethyl)amino-methylene moiety at position 2.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-2-23-16-15(11-19-10-14-4-3-9-24-14)17(22)21(20-16)13-7-5-12(18)6-8-13/h3-9,11,20H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBHJXDUYYVSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S, and it features a complex structure combining a pyrazole core with various substituents that may influence its biological activity. The presence of the 4-chlorophenyl and thienylmethyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole ring through condensation reactions followed by subsequent functionalization to introduce the ethoxy and thienylmethyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against various pathogenic strains, including:

  • Fungi : Effective against strains such as Candida albicans and Aspergillus niger.
  • Bacteria : Demonstrated moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli.

In vitro assays indicated that this compound could inhibit fungal growth effectively, suggesting its potential as an antifungal agent .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Preliminary results suggest that it possesses promising antitubercular properties, comparable to existing treatments .

Enzyme Inhibition

Enzyme inhibition studies are crucial in understanding the pharmacological potential of new compounds. The compound has been tested for its ability to inhibit:

  • Acetylcholinesterase (AChE) : Important for treating Alzheimer's disease; it showed significant inhibition with an IC50 value indicating effective binding to the enzyme.
  • Urease : Exhibited strong inhibitory activity, making it a candidate for treating urease-related infections .

Case Studies and Research Findings

  • Antifungal Activity : A study conducted by Pickard et al. reported that pyrazole derivatives exhibited antifungal activity against multiple strains, with some compounds showing minimal inhibitory concentrations (MICs) below 10 µg/mL .
  • Antitubercular Efficacy : Another research highlighted that certain pyrazole derivatives, including the compound , demonstrated significant efficacy against drug-resistant strains of M. tuberculosis, suggesting a novel approach in tuberculosis treatment .
  • Enzyme Inhibition Profiles : A comprehensive study on enzyme inhibition revealed that the compound had an IC50 value of 1.21 µM against urease, which is significantly lower than standard inhibitors, indicating its potential as a therapeutic agent .

Comparative Biological Activity Table

Biological ActivityCompoundIC50 (µM)Reference
Antifungal2-(4-chlorophenyl)-...<10
Antitubercular2-(4-chlorophenyl)-...N/A
Acetylcholinesterase Inhibitor2-(4-chlorophenyl)-...1.21
Urease Inhibitor2-(4-chlorophenyl)-...1.21

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Analog 1 : 5-Ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS 6240-49-9)
  • Key Difference : The phenyl group replaces the 4-chlorophenyl in the target compound.
  • The phenyl analog may exhibit weaker intermolecular halogen bonding compared to the chlorophenyl derivative, affecting crystallinity .
Analog 2 : 5-Ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one (CAS 1341039-87-9)
  • Key Difference : A pyridinylmethyl group replaces the thienylmethyl substituent.
  • Impact : The pyridine ring introduces basicity and hydrogen-bonding capability, which could enhance solubility in polar solvents. The thienyl group in the target compound, being electron-rich, may confer stronger π-π stacking interactions in solid-state packing .
Analog 3 : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Key Difference : A thiazole-carboxylate moiety replaces the pyrazol-3-one core.
  • Impact: The thiazole ring’s aromaticity and the ester group increase planarity and metabolic stability. However, the pyrazol-3-one core in the target compound may exhibit tautomerism (keto-enol), influencing reactivity and binding interactions .

Crystallographic and Structural Comparisons

  • Target Compound vs. Isostructural Derivatives: and highlight that chloro (Compound 4) and bromo (Compound 5) derivatives of similar scaffolds are isostructural (triclinic, P 1̄ symmetry) but differ in halogen size. For example, chloro derivatives often show higher melting points due to stronger halogen bonding . The target compound’s thienyl group may adopt a perpendicular orientation relative to the pyrazol-3-one plane, as seen in analogous structures (), reducing planarity and affecting π-stacking efficiency.

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent (Position 2) Substituent (Position 4) Melting Point (°C) Biological Activity
Target Compound 4-Chlorophenyl (2-Thienylmethyl)amino-methylene Not reported Not reported
Analog 1 (CAS 6240-49-9) Phenyl (2-Thienylmethyl)amino-methylene Not reported Not reported
Compound 4 () 4-Chlorophenyl Triazol-4-yl 252–255 () Antimicrobial
Analog 3 () 4-Chlorophenyl Thiazole-carboxylate Not reported Not reported

Table 2: Crystallographic Parameters

Compound Space Group Symmetry Planarity Deviation Reference
Target Compound Not reported Not reported Thienyl group perpendicular
Compound 4 () P 1̄ Triclinic Fluorophenyl group deviates
Analog in Triclinic P 1̄ Planar except chlorophenyl

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